3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone
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Overview
Description
3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound features a naphthyl group, a nitroaniline moiety, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Coupling Reaction: The coupling of the chloronitroaniline derivative with a naphthyl ketone under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, influencing the compound’s activity. The naphthyl group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-nitroanilino)-1-phenyl-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.
3-(4-Bromo-3-nitroanilino)-1-(2-naphthyl)-1-propanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both a naphthyl group and a chloro-nitroaniline moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-naphthalen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-17-8-7-16(12-18(17)22(24)25)21-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKXYNDQXTXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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